molecular formula C18H22N2O6S B2605998 Ethyl 3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-thiazole-5-carboxylate CAS No. 327971-75-5

Ethyl 3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-thiazole-5-carboxylate

Cat. No. B2605998
CAS RN: 327971-75-5
M. Wt: 394.44
InChI Key: WATAXJWZQCJLGM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-thiazole-5-carboxylate, also known as DTTC, is a compound that has been extensively studied for its potential use in scientific research. DTTC belongs to the class of thiazole-based compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists and Fibrinogen Receptor Antagonism

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a compound developed from the SAR study of N-[3-(N-4-amidinobenzoyl)amino-2, 2-dimethyl-3-phenylpropionyl]piperidine-4-acetic acid 1(NSL-95301). It shows potential as a fibrinogen receptor antagonist, with implications in antithrombotic treatment, particularly in the acute phase. This compound demonstrates significant human platelet aggregation inhibitory activity and oral availability in guinea pigs. The compound's structure includes a trisubstituted beta-amino acid unit responsible for its active conformation, offering insights into peptidomimetic design (Hayashi et al., 1998).

Synthesis and Isomerization in Thiazoline Peptides

Ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and its derivatives showcase a general character of thiazoline peptides, where the amino acid residue connected to the thiazoline ring at the N-terminal side undergoes complete racemization during ring formation. This property is crucial in the study of peptide synthesis and transformations, particularly in the context of isoleucine epimerization with basic reagents (Hirotsu et al., 1970).

Photolysis in Amines and Alcohols

The study of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-crboxylate photolysis in various alcohols and amines offers insights into competing photolytic pathways, such as reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene. This research aids in understanding the chemical behavior of such compounds under light exposure, which is vital for applications in photochemistry and the development of photo-responsive materials (Ang & Prager, 1992).

properties

IUPAC Name

ethyl 3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-7-26-17(22)15-10(2)20(3)18(27-15)19-16(21)11-8-12(23-4)14(25-6)13(9-11)24-5/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATAXJWZQCJLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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